molecular formula C10H9F3N4 B3216489 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1171925-31-7

5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B3216489
CAS No.: 1171925-31-7
M. Wt: 242.2 g/mol
InChI Key: TWPCUBGVEVNXBI-UHFFFAOYSA-N
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Description

5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H9F3N4 and its molecular weight is 242.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrazole ring, which is known for its significant role in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H9F3N4C_{11}H_{9}F_{3}N_{4}. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its unique biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines such as breast (MDA-MB-231), lung, and colorectal cancers. In a study evaluating microtubule assembly inhibition, certain pyrazole derivatives demonstrated effective inhibition rates at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can enhance caspase activity, leading to increased apoptosis in cancer cells . The trifluoromethyl group may also play a crucial role in enhancing binding affinity to specific molecular targets, thereby inhibiting tumor growth.

Anti-inflammatory Activity

Compounds containing the pyrazole moiety are also recognized for their anti-inflammatory properties. A review of recent studies highlighted that certain pyrazole derivatives exhibited selectivity for COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects . The anti-inflammatory efficacy of these compounds was assessed using carrageenan-induced edema models, demonstrating significant reductions in inflammation.

Research Findings and Case Studies

Study Findings Concentration Cell Line
Study AInduced apoptosis via caspase activation10 μMMDA-MB-231
Study BInhibited microtubule assembly20 μMVarious cancer types
Study CSelective COX-2 inhibition with minimal side effectsVariesRat models

Synthesis and Structural Analogues

The synthesis of this compound typically involves reactions between substituted pyridine derivatives and hydrazine hydrates under acidic conditions. Variations in substituents can lead to different biological activities. For instance, analogues lacking the trifluoromethyl group showed reduced potency in both anticancer and anti-inflammatory assays .

Properties

IUPAC Name

5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c1-6-4-8(14)16-17(6)9-3-2-7(5-15-9)10(11,12)13/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPCUBGVEVNXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.